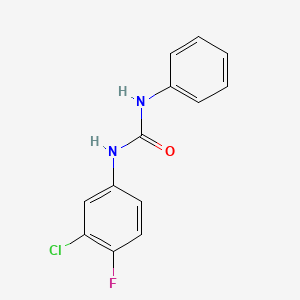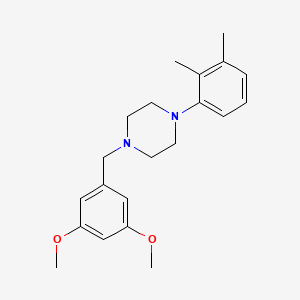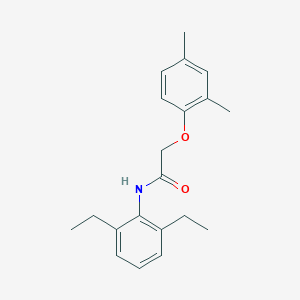
N-(2-bromo-4-methylphenyl)-3-methyl-2-butenamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-bromo-4-methylphenyl)-3-methyl-2-butenamide, also known as Br-MPG (Bromo-Methylbutenyl-Proline Glycine), is a chemical compound that has been studied for its potential therapeutic applications.
作用机制
The mechanism of action of N-(2-bromo-4-methylphenyl)-3-methyl-2-butenamide is not fully understood, but it is believed to act through multiple pathways. In neuroscience, N-(2-bromo-4-methylphenyl)-3-methyl-2-butenamide has been shown to increase the expression of neurotrophic factors and reduce oxidative stress, leading to improved cognitive function. In oncology, N-(2-bromo-4-methylphenyl)-3-methyl-2-butenamide has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in tumor growth and inflammation. In immunology, N-(2-bromo-4-methylphenyl)-3-methyl-2-butenamide has been shown to modulate the activity of immune cells, leading to reduced inflammation.
Biochemical and Physiological Effects:
N-(2-bromo-4-methylphenyl)-3-methyl-2-butenamide has been shown to have various biochemical and physiological effects, depending on the application. In neuroscience, N-(2-bromo-4-methylphenyl)-3-methyl-2-butenamide has been shown to improve synaptic plasticity, reduce oxidative stress, and reduce inflammation. In oncology, N-(2-bromo-4-methylphenyl)-3-methyl-2-butenamide has been shown to inhibit tumor growth, induce apoptosis, and reduce inflammation. In immunology, N-(2-bromo-4-methylphenyl)-3-methyl-2-butenamide has been shown to modulate the immune response, reduce inflammation, and improve wound healing.
实验室实验的优点和局限性
N-(2-bromo-4-methylphenyl)-3-methyl-2-butenamide has several advantages for lab experiments, including its high purity, stability, and low toxicity. However, its limited solubility in water can make it difficult to work with in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it challenging to design experiments to test its efficacy.
未来方向
There are several potential future directions for research on N-(2-bromo-4-methylphenyl)-3-methyl-2-butenamide. In neuroscience, further studies are needed to elucidate its mechanism of action and potential therapeutic applications for neurodegenerative diseases. In oncology, further studies are needed to explore its efficacy in combination with other cancer treatments. In immunology, further studies are needed to explore its potential applications in autoimmune diseases and transplantation. Additionally, further studies are needed to optimize the synthesis method and improve the solubility of N-(2-bromo-4-methylphenyl)-3-methyl-2-butenamide for use in lab experiments.
合成方法
N-(2-bromo-4-methylphenyl)-3-methyl-2-butenamide can be synthesized through a multistep process involving the reaction of 2-bromo-4-methylphenylacetic acid with 2-methyl-3-butyn-2-ol, followed by the addition of proline and glycine. This method has been optimized to yield high purity and high yield of N-(2-bromo-4-methylphenyl)-3-methyl-2-butenamide.
科学研究应用
N-(2-bromo-4-methylphenyl)-3-methyl-2-butenamide has been studied for its potential therapeutic applications in various fields, including neuroscience, oncology, and immunology. In neuroscience, N-(2-bromo-4-methylphenyl)-3-methyl-2-butenamide has been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease. In oncology, N-(2-bromo-4-methylphenyl)-3-methyl-2-butenamide has been shown to inhibit tumor growth and induce apoptosis in cancer cells. In immunology, N-(2-bromo-4-methylphenyl)-3-methyl-2-butenamide has been shown to modulate the immune response and reduce inflammation.
属性
IUPAC Name |
N-(2-bromo-4-methylphenyl)-3-methylbut-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO/c1-8(2)6-12(15)14-11-5-4-9(3)7-10(11)13/h4-7H,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOFJKSBFCOTTJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C=C(C)C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-bromo-4-methylphenyl)-3-methylbut-2-enamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

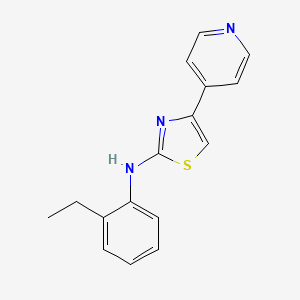

![2-(4-fluorophenyl)-1-{[1-(4-fluorophenyl)cyclopropyl]carbonyl}azetidine](/img/structure/B5685490.png)
![N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-2-(methylamino)isonicotinamide](/img/structure/B5685507.png)
![9-hydroxy-4-(piperidin-1-ylacetyl)-1,2,3,4-tetrahydro-5H-chromeno[3,4-b]pyridin-5-one](/img/structure/B5685513.png)
![2-allyl-6-{[(4-chlorophenyl)amino]methyl}phenol](/img/structure/B5685528.png)
![5-{[4-(3-methoxyphenyl)-1-piperazinyl]carbonyl}-N,N,4-trimethyl-2-pyrimidinamine](/img/structure/B5685534.png)
![1-(4-fluorophenyl)-N-[(5-isopropyl-3-isoxazolyl)methyl]-N-methylcyclopropanecarboxamide](/img/structure/B5685541.png)
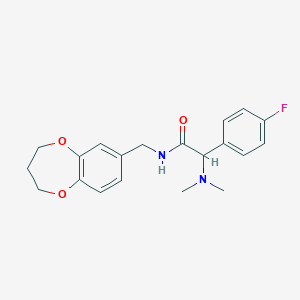
![2-[(3,4-dimethoxybenzyl)thio]-1,3-benzothiazole](/img/structure/B5685557.png)
![N-{1-[1-(3-fluorophenyl)-5-methyl-1H-pyrazol-4-yl]ethyl}-3-(2-oxopiperidin-1-yl)propanamide](/img/structure/B5685563.png)
